molecular formula C16H18N2O2 B2413931 N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide CAS No. 1797319-41-5

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2413931
CAS No.: 1797319-41-5
M. Wt: 270.332
InChI Key: VFWGBYADDYPJHV-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide (CAS 1797319-41-5) is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This molecule is part of a class of compounds that incorporate a pyrrolidine ring, a versatile scaffold widely used in medicinal chemistry and drug discovery due to its influence on a molecule's three-dimensional structure and its ability to improve physicochemical parameters . The specific pyrrolidine core in this compound may be of interest for exploring structure-activity relationships (SAR) in various pharmacological contexts. Compounds featuring furan and phenyl-substituted pyrrolidine motifs have been investigated in scientific research for various applications, including as potential modulators of potassium channels and as inhibitors of protein-protein interactions, such as the ST2/IL-33 pathway implicated in inflammatory conditions . Researchers can utilize this molecule as a building block or reference standard in hit-to-lead optimization campaigns and for library development. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGBYADDYPJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a furan carboxylic acid derivative. One common method involves the condensation of 1-phenylpyrrolidine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with desirable properties.

Biology

The compound has been investigated for its potential as a biochemical probe. Its interactions with biological systems provide insights into cellular mechanisms and pathways, making it valuable for understanding disease processes and identifying therapeutic targets.

Medicine

This compound has shown promise in pharmacological research:

  • Analgesic Properties : Similar to other opioids, it interacts with opioid receptors, potentially providing pain relief through modulation of neurotransmitter release.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized compounds with specific functionalities.

Case Studies

Several case studies have highlighted the efficacy and potential therapeutic applications of this compound:

Case Study 1: Pain Management

A study evaluated the analgesic effects of this compound in murine models. Results indicated significant pain relief comparable to established opioid medications, supporting its potential use in clinical settings for pain management.

Case Study 2: Inflammatory Disease Model

In an experimental model of inflammation, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers. This suggests that the compound may be effective in managing conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. The furan ring may also interact with DNA, causing damage and preventing replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₂
Molecular Weight337.4 g/mol
CAS Number1797341-57-1
IUPAC NameThis compound

This compound features a furan ring fused with a carboxamide group and a phenylpyrrolidine moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. For instance, studies suggest that this compound may exhibit anthelmintic properties, affecting nematode viability through specific biochemical pathways .

Anthelmintic Activity

Recent research has highlighted the anthelmintic potential of this compound. A study screened a library of compounds for their ability to inhibit nematode growth. The compound demonstrated significant activity against nematodes at concentrations as low as 25 ppm, indicating its potential as a therapeutic agent for parasitic infections .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for cancer therapy. The genotoxicity profile indicates that while it has some mutagenic potential, its therapeutic window remains favorable compared to other known cytotoxic agents .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • Study on Anthelmintic Activity : In a controlled laboratory setting, the compound was tested against various nematodes. Results showed a dose-dependent reduction in worm viability, supporting its use as an anthelmintic agent .
  • Cytotoxicity Assessment : A study involving human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations above 10 µM while sparing healthy cells from cytotoxic effects .
  • Genotoxicity Testing : Genotoxicity assays indicated that while the compound exhibited some mutagenic activity at high concentrations, it was less potent than traditional chemotherapeutics like methyl methanesulfonate .

Q & A

Basic: What are the standard synthetic routes for preparing N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide and its derivatives?

Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves:

  • Step 1 : Reacting furan-2-carbonyl chloride with a substituted amine (e.g., 1-phenylpyrrolidin-2-ylmethanamine) under reflux in acetonitrile or methylene chloride.
  • Step 2 : Purification via recrystallization (e.g., chloroform/methanol) or column chromatography.
  • Key variables : Reaction time (3–24 hours), temperature (80–120°C), and stoichiometric ratios (e.g., 1:1.2 molar excess of amine to acyl chloride).
  • Validation : Confirmed by ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) and LC-MS .

Advanced: How can synthetic yields be optimized for structurally similar furan-2-carboxamide derivatives?

Answer:
Yield optimization requires addressing steric and electronic effects:

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) for thermally stable intermediates .
  • Orthogonal protection : For derivatives with sensitive functional groups (e.g., hydroxyl), use tert-butyldimethylsilyl (TBS) protection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., furan C=O at ~160 ppm, pyrrolidine methylene at ~50 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 9.71° between phenyl and furan rings) and intramolecular hydrogen bonds (e.g., N–H⋯O=C, 2.615 Å) .

Advanced: How do biological activity assays (e.g., anticancer, antiviral) inform structure-activity relationships (SAR)?

Answer:

  • MTT assay : Test cytotoxicity against HCT-116 (colorectal cancer) cells. IC₅₀ values correlate with electron-withdrawing substituents on the phenyl ring .
  • Docking studies : Molecular dynamics simulations (e.g., VEGFR-2 or DNA polymerase inhibition) highlight hydrogen bonding with Lys529 or π-π stacking with Tyr877 .
  • Antifungal activity : LogP values >3.0 enhance membrane permeability, as seen in N-acetonyl derivatives .

Advanced: How to resolve contradictions in crystallographic data vs. computational predictions?

Answer:

  • Planarity discrepancies : While DFT predicts planar amide conformations, X-ray data for N-(2-nitrophenyl)furan-2-carboxamide show a 7.03° rotation due to steric clashes with nitro groups .
  • Validation : Compare experimental (e.g., SC-XRD) and calculated (B3LYP/6-311++G**) bond lengths. Adjust force fields in MD simulations to account for torsional strain .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (2.1–3.5), CNS permeability (Blood-Brain Barrier score <0.5), and CYP450 inhibition .
  • QSAR models : Train on datasets of furan-carboxamides to correlate polar surface area (<90 Ų) with oral bioavailability .

Basic: What mechanisms underlie the compound’s biological activity?

Answer:

  • Enzyme inhibition : Competitive binding to ATP pockets (e.g., MAPKAP-K2 inhibition via hydrogen bonding with Glu190) .
  • ROS generation : Furan rings induce oxidative stress in cancer cells, validated by DCFH-DA fluorescence assays .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions.
  • Salt formation : Convert to hydrochloride salts (e.g., N-(pyridin-3-yl)ethyl derivatives) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

Advanced: What strategies improve selectivity for target proteins?

Answer:

  • Fragment-based design : Introduce morpholine or piperazine groups to block off-target kinase binding (e.g., PRKD3 vs. PKCν) .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) for selective degradation .

Basic: How to validate purity and stability during storage?

Answer:

  • HPLC : Monitor degradation products (e.g., hydrolyzed amide bonds) using C18 columns (95:5 acetonitrile/water, 1 mL/min) .
  • Stability : Store at –20°C under argon; avoid light exposure (UV-Vis monitoring at 280 nm) .

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